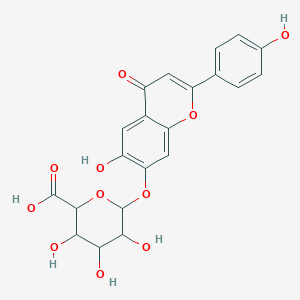

Apigenin 7-O-beta-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apigenin 7-O-beta-glucuronide is a flavonoid derivative, specifically a glucuronide conjugate of apigenin. It is naturally found in various plants, including the agricultural residue of Juglans sigillata fruit husks . This compound has garnered attention due to its multiple pharmacological activities, including anti-inflammatory, antioxidant, and aldose reductase inhibitory properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 7-O-beta-glucuronide typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferases (UGTs) as catalysts, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms to produce the compound efficiently .

化学反応の分析

Types of Reactions: Apigenin 7-O-beta-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may convert the glucuronide moiety back to its parent aglycone, apigenin.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced apigenin, and substituted glucuronides .

科学的研究の応用

Apigenin-7-O-β-D-glucuronide (AG) is a flavonoid derivative found in the agricultural residue of Juglans sigillata fruit husks, possessing various pharmacological activities . Research has explored its potential applications, particularly in the context of inflammation and cancer .

Scientific Research Applications

Anti-inflammatory Properties:

- AG can suppress the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner, without affecting cell viability .

- AG can suppress LPS-induced mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α .

- AG treatment can decrease the translocation of c-Jun into the nucleus and decrease activator protein-1 (AP-1)-mediated luciferase activity through the inhibition of both p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation .

- AG can protect mice from LPS-induced endotoxin shock by inhibiting pro-inflammatory cytokine production .

Anticancer Activities:

- Apigenin 7-O-glucoside (AGL) is associated with anti-inflammatory, anti-oxidant, and anti-cancer activities .

- AGL inhibited the proliferation of HeLa cells (human cervical cancer cells), suggesting a potential mechanism against cervical cancer .

- Apigenin-7-O-glucoside was more effective compared to apigenin in the reduction of cell viability and induction of cell death of HCT116 cells .

Additional Activities:

- Apigenin-7-O-β-D-glucuronide can inhibit the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages and the accumulation of triglycerides in cells .

- Apigenin-7-O-glucoside displayed considerable antifungal activity towards Candida isolates .

Antioxidant Activities:

- Apigenin-7-O-glucoside and apigenin did not exhibit antioxidant activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests, or ferrous ion chelation assays .

- In 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, the EC50 values of apigenin-7-O-glucoside and apigenin were 5.49 and 0.68 mg/mL, respectively .

Data Table

Antioxidant activity of Apigenin-7-O-glucoside, Apigenin, and Glucose :

| ABTS (EC50) | DPPH (EC50) | FI (EC50) | |

|---|---|---|---|

| Apigenin-7-O-glucoside | 5.49 ± 0.74 a | / | / |

| Apigenin | 0.68 ± 0.01 b | / | / |

| Glucose | / | / | / |

(ABTS = 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid); DPPH = 2,2-diphenyl-1-picrylhydrazyl; FI = Ferrous Ion)

作用機序

The mechanism of action of Apigenin 7-O-beta-glucuronide involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the activation of AP-1 and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anticancer: It induces apoptosis and cell cycle arrest in cancer cells, inhibiting their proliferation and metastasis.

類似化合物との比較

Apigenin 7-O-beta-glucuronide can be compared with other similar flavonoid glucuronides:

Luteolin 7-O-beta-glucuronide: Similar to this compound, it exhibits anti-inflammatory and antioxidant properties.

Quercetin 3-O-beta-glucuronide: This compound also has strong antioxidant and anti-inflammatory effects but differs in its glycosylation pattern.

Kaempferol 3-O-beta-glucuronide: Known for its anticancer and cardioprotective properties, it shares some pharmacological activities with this compound.

特性

分子式 |

C21H18O11 |

|---|---|

分子量 |

446.4 g/mol |

IUPAC名 |

3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-6-11(23)10-5-12(24)15(7-14(10)30-13)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-22,24-27H,(H,28,29) |

InChIキー |

VIAHYBRXOYNMIB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。